molecular formula C7H5Cl2NO2 B15220743 2,5-Dichloro-6-methoxynicotinaldehyde CAS No. 58584-64-8

2,5-Dichloro-6-methoxynicotinaldehyde

Cat. No.: B15220743
CAS No.: 58584-64-8
M. Wt: 206.02 g/mol
InChI Key: DSVHLTHOEBVWFF-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methoxy group attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 2,6-dichloronicotinaldehyde with sodium methoxide in methanol at elevated temperatures. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2,5-Dichloro-6-methoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxynicotinaldehyde: Similar in structure but with only one chlorine atom.

    5-Chloro-2-methoxynicotinaldehyde: Another derivative with a different substitution pattern.

    6-Chloro-2-methoxynicotinaldehyde: Differing in the position of the chlorine and methoxy groups.

Uniqueness

2,5-Dichloro-6-methoxynicotinaldehyde is unique due to the specific arrangement of its chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

58584-64-8

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2,5-dichloro-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7-5(8)2-4(3-11)6(9)10-7/h2-3H,1H3

InChI Key

DSVHLTHOEBVWFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)C=O)Cl

Origin of Product

United States

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